

An In-depth Technical Guide to the Molecular Structure of 2-(trimethylsiloxy)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

2-

Compound Name: (TRIMETHYLSILOXY)BENZALDEHYDE

HYDE

Cat. No.: B089783

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical exploration of **2-(trimethylsiloxy)benzaldehyde**, a versatile intermediate in organic synthesis. Moving beyond a simple data sheet, this document provides an in-depth analysis of its molecular architecture, spectroscopic signature, and chemical reactivity, grounded in established scientific principles and experimental evidence. The content is structured to deliver not just factual information, but also the underlying causality and practical insights essential for its effective application in research and development.

Core Molecular Identity and Physicochemical Properties

2-(trimethylsiloxy)benzaldehyde, with the CAS Number 1078-31-5, is a derivative of salicylaldehyde where the phenolic hydroxyl group is protected by a trimethylsilyl (TMS) ether. This structural modification significantly alters the compound's properties and reactivity, making it a valuable synthon in multi-step organic syntheses.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₄ O ₂ Si	[1]
Molecular Weight	194.30 g/mol	[1]
IUPAC Name	2-[(trimethylsilyl)oxy]benzaldehyde	[1]
Boiling Point	116 °C	[2]
Density	1.013 g/cm ³	[2]
Refractive Index	1.5095	[2]
SMILES	C(C)Oc1ccccc1C=O	[3]
InChI Key	GMQJTDJLZSIFQG-UHFFFAOYSA-N	[1]

Elucidation of the Molecular Structure

The molecular structure of **2-(trimethylsiloxy)benzaldehyde** is characterized by a planar benzene ring substituted with an aldehyde group and a bulky trimethylsiloxy group at the ortho position. The spatial arrangement of these functional groups is critical to its chemical behavior.

Molecular Geometry: A Computational Perspective

While experimental crystallographic data for **2-(trimethylsiloxy)benzaldehyde** is not readily available in public databases, its molecular geometry can be reliably predicted using computational methods such as Density Functional Theory (DFT). DFT calculations provide valuable insights into bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

Based on DFT calculations of analogous substituted benzaldehydes, the following structural parameters can be anticipated.[4] The C=O bond of the aldehyde group is expected to have a length of approximately 1.21 Å. The C-C bonds within the aromatic ring will exhibit lengths characteristic of benzene (around 1.39-1.41 Å). The C-O bond of the ether linkage is predicted to be around 1.36 Å, and the Si-O bond approximately 1.64 Å. The bond angles around the sp²

hybridized carbons of the benzene ring and the aldehyde group will be close to 120° . The geometry around the silicon atom of the trimethylsilyl group is expected to be tetrahedral, with bond angles around 109.5° .

Diagram: Predicted Molecular Structure of **2-(trimethylsiloxy)benzaldehyde**

Caption: Ball-and-stick model of **2-(trimethylsiloxy)benzaldehyde**.

Spectroscopic Characterization

A thorough understanding of the spectroscopic properties of **2-(trimethylsiloxy)benzaldehyde** is paramount for its identification, purity assessment, and for monitoring its reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR: The proton NMR spectrum of **2-(trimethylsiloxy)benzaldehyde** is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the protons of the trimethylsilyl group. The aldehyde proton (CHO) will appear as a singlet in the downfield region, typically around δ 9.8-10.5 ppm. The aromatic protons will resonate in the range of δ 6.8-7.9 ppm, with their multiplicity depending on the coupling with neighboring protons. The nine protons of the trimethylsilyl group will give rise to a sharp singlet at approximately δ 0.3 ppm, a characteristic chemical shift for TMS ethers.^{[5][6]}

^{13}C NMR: The carbon NMR spectrum will provide further structural confirmation. The carbonyl carbon of the aldehyde group is expected to appear significantly downfield, around δ 190-195 ppm. The carbons of the aromatic ring will resonate in the δ 120-160 ppm region. The carbon attached to the oxygen of the trimethylsiloxy group will be found at the lower end of this range, while the carbon ortho to the aldehyde group will be at the higher end. The methyl carbons of the trimethylsilyl group will show a signal at a high field, typically around δ 0-2 ppm.^[7]

Infrared (IR) Spectroscopy

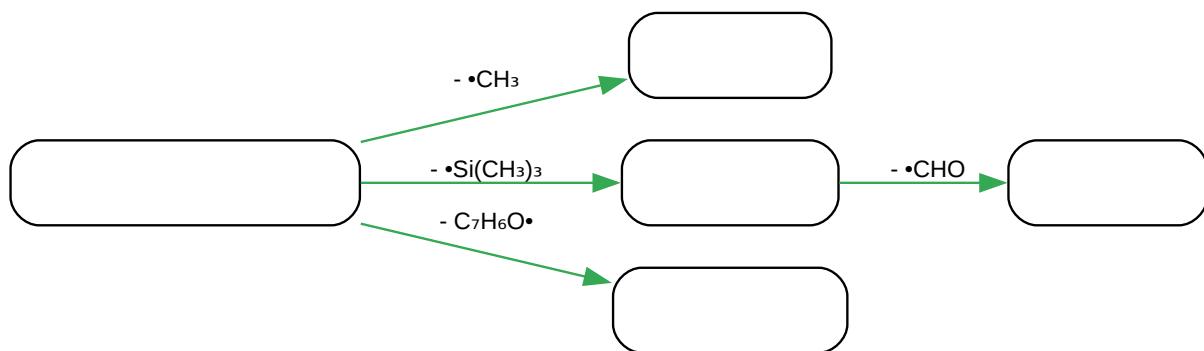
The IR spectrum of **2-(trimethylsiloxy)benzaldehyde** is dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, which is typically observed around $1690\text{-}1715\text{ cm}^{-1}$. The presence of the trimethylsilyl group is indicated by a strong Si-O-C stretching vibration, usually found in the region of $1050\text{-}1100\text{ cm}^{-1}$, and the Si-C stretching vibrations, which appear around $750\text{-}850\text{ cm}^{-1}$ and 1250 cm^{-1} . Aromatic C-H

stretching vibrations are observed just above 3000 cm^{-1} , while the C=C stretching vibrations of the benzene ring appear in the $1450\text{-}1600\text{ cm}^{-1}$ region.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **2-(trimethylsiloxy)benzaldehyde** will show a molecular ion peak (M^+) at m/z 194. The fragmentation pattern is expected to be characteristic of trimethylsilyl ethers of phenols.^{[8][9]} A prominent fragment is often observed at m/z 179, corresponding to the loss of a methyl radical ($[M-15]^+$). Another significant fragmentation pathway involves the cleavage of the Si-O bond, leading to a fragment corresponding to the benzaldehyde radical cation (m/z 106) and a trimethylsilyl cation (m/z 73), which is often the base peak.^{[10][11]} Further fragmentation of the benzaldehyde moiety can lead to the formation of the phenyl cation (m/z 77) through the loss of a CHO radical.

Diagram: Proposed Mass Spectrometry Fragmentation of **2-(trimethylsiloxy)benzaldehyde**



[Click to download full resolution via product page](#)

Caption: Key fragmentation pathways in the EI-MS of the molecule.

Synthesis and Reactivity

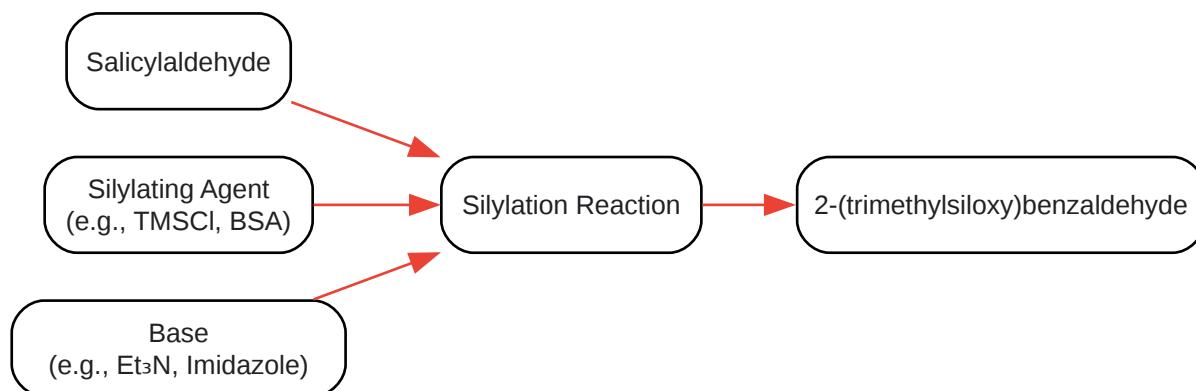
Synthesis of **2-(trimethylsiloxy)benzaldehyde**

The most common and straightforward method for the synthesis of **2-(trimethylsiloxy)benzaldehyde** is the silylation of salicylaldehyde. This reaction involves the treatment of salicylaldehyde with a suitable silylating agent in the presence of a base.

Experimental Protocol: Silylation of Salicylaldehyde^[12]

- Reaction Setup: To a solution of salicylaldehyde (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base (1.1-1.5 equivalents). Common bases for this transformation include triethylamine (Et_3N) or imidazole.
- Addition of Silylating Agent: Cool the mixture in an ice bath and add a silylating agent, such as trimethylsilyl chloride (TMSCl) or N,O -bis(trimethylsilyl)acetamide (BSA) (1.1-1.2 equivalents), dropwise with stirring.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate).
- Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation to afford **2-(trimethylsiloxy)benzaldehyde** as a colorless to light yellow liquid.

Diagram: Synthetic Pathway to **2-(trimethylsiloxy)benzaldehyde**



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the title compound.

Chemical Reactivity and Synthetic Applications

The reactivity of **2-(trimethylsiloxy)benzaldehyde** is dictated by the interplay between the aldehyde functionality and the bulky, acid-labile trimethylsilyl ether.

- Reactions at the Aldehyde Group: The aldehyde group is susceptible to nucleophilic attack. It can undergo a variety of transformations common to aldehydes, such as Wittig reactions, Grignard additions, and reductive aminations.^[13] The presence of the ortho-trimethylsiloxy group can sterically hinder the approach of bulky nucleophiles.
- Deprotection of the Silyl Ether: The trimethylsilyl ether is readily cleaved under acidic conditions or by treatment with fluoride ion sources (e.g., tetrabutylammonium fluoride, TBAF) to regenerate the free phenolic hydroxyl group. This lability is a key feature in its use as a protecting group.
- Ortho-Lithiation: The trimethylsiloxy group can direct ortho-lithiation, allowing for the introduction of substituents at the C3 position of the benzene ring. Treatment with a strong base like n-butyllithium can deprotonate the position ortho to the silyloxy group, and the resulting lithiated species can be trapped with various electrophiles.
- Applications in Synthesis: **2-(trimethylsiloxy)benzaldehyde** serves as a key intermediate in the synthesis of more complex molecules. For instance, it can be used in the preparation of substituted salicylaldehydes, which are precursors to various ligands, pharmaceuticals, and natural products.^[14] Its ability to mask the reactive phenol while allowing for transformations at the aldehyde or other positions of the aromatic ring is a significant advantage in multistep synthesis.^[15]

Safety and Handling

2-(trimethylsiloxy)benzaldehyde should be handled in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is moisture-sensitive due to the lability of the silyl ether, and therefore should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.

Conclusion

2-(trimethylsiloxy)benzaldehyde is a valuable synthetic intermediate whose utility stems from the strategic protection of a phenolic hydroxyl group as a trimethylsilyl ether. This guide has provided a detailed examination of its molecular structure, spectroscopic characteristics, synthesis, and reactivity. A thorough understanding of these fundamental aspects is crucial for leveraging the full potential of this versatile molecule in the design and execution of complex organic syntheses in academic and industrial research.

References

- Royal Society of Chemistry. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives bearing ionic liquid moiety and NN-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- C-13 NMR Spectrum. (n.d.).
- ResearchGate. (n.d.). Structure parameters (bond length and bond angle) of the compound.
- Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. *Mass spectrometry reviews*, 39(1-2), 105–211. [Link]
- ResearchGate. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES | Request PDF.
- Filo. (2025). Mass Spectra Fragmentation of Benzaldehyde.
- Dr. Puspendra Classes. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation | Ethanol | Benzaldehyde [Video]. YouTube. [Link]
- PubChem. (n.d.). 2,4-Bis((trimethylsilyl)oxy)benzaldehyde.
- CORE. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes.
- National Institute of Standards and Technology. (n.d.). Bond lengths, angles, or dihedrals given molecule at different levels of theory.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2771641, 2-[(Trimethylsilyl)ethynyl]benzaldehyde.
- National Institute of Standards and Technology. (n.d.). Experimental data for C6H5CHO (benzaldehyde).
- PubChem. (n.d.). Benzaldehyde, 2,5-bis[(trimethylsilyl)oxy]-.
- van der Pijl, F., van der Veen, B. P., El-Harb, R. D., Metternich, J. B., & Schoenebeck, F. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. *Organic Letters*, 21(11), 4332–4336. [Link]
- PubChem. (n.d.). 2,4-Bis((trimethylsilyl)oxy)benzaldehyde.

- Preprints.org. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-(Trimethylsiloxy)benzaldehyde | 1078-31-5 [sigmaaldrich.com]
- 2. hmdb.ca [hmdb.ca]
- 3. 2,4-Bis(trimethylsilyl)oxybenzaldehyde | C13H22O3Si2 | CID 622439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. C-13 NMR Spectrum [acadiau.ca]
- 8. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mass Spectra Fragmentation of Benzaldehyde Explain the fragmentation pat.. [askfilo.com]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ojs.wiserpub.com [ojs.wiserpub.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of 2-(trimethylsiloxy)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089783#molecular-structure-of-2-trimethylsiloxy-benzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com